Product packaging for 2-(4-Methoxyphenoxy)butan-1-ol(Cat. No.:CAS No. 106815-73-0)

2-(4-Methoxyphenoxy)butan-1-ol

Cat. No.: B14328005
CAS No.: 106815-73-0
M. Wt: 196.24 g/mol
InChI Key: GBNGWVAFHGSBKR-UHFFFAOYSA-N
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Description

Overview of Aryloxy Alcohol Chemical Space

Aryloxy alcohols are a class of organic compounds characterized by the presence of an aryloxy group (Ar-O-) and a hydroxyl group (-OH) within the same molecule. This bifunctional nature imparts a unique combination of properties, making them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netnih.gov The ether linkage provides chemical stability, while the alcohol functionality offers a reactive site for further chemical transformations. The aromatic ring can also be substituted with various functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties.

The synthesis of aryloxy alcohols can be approached through various methods, including the ring-opening of epoxides with phenols and the reaction of phenoxides with halo-alcohols. acs.org Recent research has also explored more sustainable methods, such as the use of glycerol (B35011) carbonate as an alkylating agent for phenolic compounds. acs.org The versatility of these synthetic routes allows for the creation of a wide array of aryloxy alcohol derivatives with tailored structures and properties. mdpi.com

Rationale for Focused Research on 2-(4-Methoxyphenoxy)butan-1-ol

The specific compound, this compound, has garnered interest within the scientific community due to its potential as a building block in the synthesis of larger, more complex molecules. Its structure, featuring a methoxy-substituted aromatic ring, a butanol backbone, and a chiral center at the second carbon, presents opportunities for stereoselective synthesis and the investigation of structure-activity relationships in various chemical and biological systems.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of more complex molecules. For instance, related structures are investigated for their potential as enzyme inhibitors or as components of larger pharmacologically active agents. The methoxyphenoxy group is a common feature in many biologically active compounds, and the butanol portion of the molecule provides a flexible and functionalized chain that can be readily modified.

Historical Context of Related Ether-Alcohol Synthesis and Characterization

The synthesis of ether-alcohols is deeply rooted in the history of organic chemistry, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being a cornerstone reaction. wikipedia.orgbyjus.com This versatile method involves the reaction of an alkoxide with an alkyl halide and was instrumental in proving the structure of ethers. wikipedia.orgbyjus.com The Williamson synthesis remains a widely used method for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings. byjus.com

Another classical method for ether synthesis is the acid-catalyzed dehydration of alcohols. britannica.comvedantu.com This method, however, is generally limited to the synthesis of simple, symmetrical ethers from primary alcohols, as it can be prone to competing elimination reactions that form alkenes. britannica.comvedantu.com

Over the years, significant advancements have been made in ether synthesis, including the development of new catalysts and reaction conditions to improve efficiency and selectivity. For example, copper-catalyzed C-O coupling reactions have been developed for the synthesis of aryloxy alcohols from aryl bromides and aliphatic diols. rsc.org These modern methods offer milder reaction conditions and broader substrate scope compared to the classical approaches.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
SMILES COc1ccc(OCCCCO)cc1
CAS Number 123731-28-2

Table 1: Physicochemical properties of this compound. Data sourced from molport.com.

Spectroscopic Data

Spectroscopic Data for 4-(4-methoxyphenoxy)butan-1-ol
1H NMR (500 MHz, CDCl3) δ 6.88-6.83 (m, 4H), 4.04 (t, J = 5.0 Hz, 2H), 3.94 (t, J = 5.0 Hz, 2H), 3.77 (s, 3H), 2.08-2.04 (m, 1H)
13C NMR (125 MHz, CDCl3) δ 154.3, 152.9, 115.8, 114.9, 70.1, 61.8, 55.9
MS (EI) m/z 168, 124 (100), 109, 81

Table 2: Spectroscopic data for the related compound 4-(4-methoxyphenoxy)butan-1-ol. Data sourced from rsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B14328005 2-(4-Methoxyphenoxy)butan-1-ol CAS No. 106815-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106815-73-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(4-methoxyphenoxy)butan-1-ol

InChI

InChI=1S/C11H16O3/c1-3-9(8-12)14-11-6-4-10(13-2)5-7-11/h4-7,9,12H,3,8H2,1-2H3

InChI Key

GBNGWVAFHGSBKR-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)OC1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for 2 4 Methoxyphenoxy Butan 1 Ol

Classical and Modern Approaches to Ether Formation

The formation of the aryl-alkyl ether bond is the crucial step in synthesizing 2-(4-Methoxyphenoxy)butan-1-ol. Both long-established and contemporary methods are employed to achieve this transformation efficiently.

The Williamson ether synthesis, a robust and historic method for preparing ethers, involves the reaction of an alkoxide with an organohalide via an SN2 mechanism. byjus.comwikipedia.org For the synthesis of an aryloxy alcohol like this compound, this reaction is adapted by typically using a phenoxide as the nucleophile. jk-sci.com The general strategy involves the reaction of a 4-methoxyphenoxide salt with a butanol derivative bearing a leaving group at the C2 position.

In a conventional approach, 4-methoxyphenol (B1676288) is first deprotonated by a suitable base to form the more nucleophilic sodium or potassium 4-methoxyphenoxide. francis-press.com This phenoxide is then reacted with a primary alkyl halide, such as 2-bromo- or 2-chlorobutan-1-ol. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway where the phenoxide attacks the carbon bearing the halide, displacing it to form the ether linkage. wikipedia.orgmasterorganicchemistry.com To favor substitution over potential side reactions like elimination, primary alkyl halides are strongly preferred. masterorganicchemistry.com The reaction is typically conducted in polar aprotic solvents which are effective at solvating the cation of the phenoxide salt without interfering with the nucleophile. jk-sci.comfrancis-press.com

Table 1: Typical Reaction Parameters for Conventional Williamson Ether Synthesis

categoryComponentscienceExample Reagents/ConditionsbiotechRole in Reaction
NucleophileSodium 4-methoxyphenoxide (from 4-methoxyphenol + NaH or NaOH)Attacks the electrophilic carbon to form the C-O ether bond.
Electrophile2-Bromobutan-1-ol (B1282357)Provides the butanol backbone and the carbon atom for substitution.
BaseSodium hydride (NaH), Potassium carbonate (K₂CO₃) francis-press.comDeprotonates the phenol (B47542) to generate the phenoxide nucleophile. libretexts.org
SolventN,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) byjus.comfrancis-press.comPolar aprotic solvent stabilizes ions and facilitates the SN2 mechanism.
Temperature50-100 °C byjus.comProvides activation energy for the reaction to proceed at a reasonable rate.

To overcome some limitations of the conventional method, such as the need for stoichiometric strong bases and potential side reactions, catalytic approaches have been developed. Phase-transfer catalysis (PTC) is a significant modification where a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. google.com This technique can enhance reaction rates, allow for the use of weaker bases like sodium hydroxide, and lead to milder reaction conditions. google.com While not documented specifically for this compound, the synthesis of the structurally related 2-(4-methoxyphenoxy)-propionic acid via phase-transfer catalysis demonstrates the applicability of this strategy. google.com

Another catalytic strategy involves performing the reaction at high temperatures (above 300 °C) with weak alkylating agents like alcohols or esters in the presence of a catalyst. semanticscholar.orgresearchgate.net This "green" version of the Williamson synthesis can avoid the production of salt byproducts but requires more extreme conditions. researchgate.net

Table 2: Catalytic Williamson Ether Synthesis Approaches

categoryStrategyscienceKey ComponentsbiotechAdvantages
Phase-Transfer Catalysis (PTC)Quaternary ammonium salts (e.g., TBAB), two-phase system (e.g., water/toluene)Milder conditions, use of weaker bases, simplified workup. google.com
High-Temperature CatalysisWeak alkylating agents (alcohols, esters), alkali metal carboxylate catalystsAvoids salt byproducts, utilizes low-cost reagents. semanticscholar.orgresearchgate.net

Beyond the Williamson synthesis, other etherification methods are highly effective for preparing aryloxy alcohols. The ring-opening of epoxides is a particularly direct and regioselective route. acs.org

The reaction of 4-methoxyphenol with 1,2-epoxybutane (B156178) (also known as 1,2-butylene oxide) in the presence of a base catalyst provides a direct pathway to this compound. In this process, the 4-methoxyphenoxide ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. acs.orgresearchgate.net This attack opens the strained three-membered ring to form the ether and alcohol functionalities in a single step. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide, which in this case leads to the desired primary alcohol. nsf.gov

Another, though less common, approach is the Ullmann condensation. This copper-catalyzed reaction typically couples an aryl halide with an alcohol. nih.govwikipedia.org To synthesize the target compound, this would involve reacting a haloarene, such as 4-bromoanisole (B123540) or 4-chloroanisole, with butan-1,2-diol. Traditional Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. nih.govmdpi.com

Williamson Ether Synthesis Adaptations for Aryloxy Alcohols

Selective Alcohol Functionalization in the Presence of Ether Linkages

A key challenge in synthesizing polyfunctional molecules is achieving selectivity. For this compound, the synthetic strategy must selectively generate the primary alcohol on the butanol chain.

The chemo- and regioselective formation of the butan-1-ol moiety is often intrinsically controlled by the choice of synthetic route. The epoxide ring-opening strategy is a prime example of an inherently selective reaction.

When 4-methoxyphenoxide attacks 1,2-epoxybutane, it can theoretically attack either C1 or C2 of the epoxide ring. However, under basic or neutral conditions, the reaction follows an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon atom. nsf.gov In 1,2-epoxybutane, C1 is less substituted than C2, and therefore, the nucleophilic attack occurs preferentially at C1. This regioselectivity directly results in the formation of the this compound isomer, with the hydroxyl group at the C1 position, rather than the isomeric 1-(4-methoxyphenoxy)butan-2-ol. acs.org This makes the base-catalyzed epoxide ring-opening a highly efficient and selective method for obtaining the desired butanol structure.

Table 3: Regioselectivity in the Epoxide Ring-Opening Synthesis

categorySite of AttackscienceProduct FormedbiotechOutcome under Basic/Neutral Conditions
C1 (Less substituted)This compoundMajor Product (Favored pathway)
C2 (More substituted)1-(4-Methoxyphenoxy)butan-2-olMinor Product (Disfavored pathway)

Stereoselective and Asymmetric Synthesis of Chiral this compound

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science, as the biological activity and material properties of enantiomers can differ significantly. nih.gov For this compound, which contains a single stereocenter at the C2 position of the butanol chain, the primary challenge lies in controlling the enantioselectivity of the synthesis to produce either the (R)- or (S)-enantiomer in high purity.

Several strategic approaches can be employed for the enantioselective synthesis of chiral alcohols, which can be adapted to produce optically pure this compound. encyclopedia.pub These methods primarily focus on the asymmetric formation of the chiral secondary alcohol moiety.

Asymmetric Reduction of Prochiral Ketones: A highly effective method involves the asymmetric reduction of a corresponding prochiral ketone precursor, such as 1-(4-methoxyphenoxy)butan-2-one. This transformation can be achieved using biocatalysts like engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which offer high enantioselectivity under mild, aqueous conditions. rsc.orgnih.gov Alternatively, transition-metal catalysis, such as ruthenium-based catalysts in asymmetric transfer hydrogenation, represents a powerful chemical method for the same purpose. mdpi.com

Kinetic Resolution of Racemic Alcohols: This approach begins with a racemic mixture of this compound. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers at a much faster rate than the other. encyclopedia.pubmdpi.com This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically-enriched alcohol. Lipase A or B from Candida antarctica (CAL-A or CAL-B) are frequently used for such resolutions. researchgate.net

Chiral Pool Synthesis via Epoxide Opening: A robust strategy involves starting with a commercially available, enantiopure building block. The nucleophilic ring-opening of a chiral epoxide, such as (R)- or (S)-2-ethyloxirane, with the sodium or potassium salt of 4-methoxyphenol (4-methoxyphenoxide) proceeds via an SN2 mechanism. This reaction allows for a highly predictable and controlled introduction of the stereocenter.

The following table summarizes these representative enantioselective strategies.

MethodologyCatalyst/Reagent TypeTypical SubstrateKey AdvantagesRepresentative Enantiomeric Excess (ee)
Asymmetric ReductionKetoreductase (KRED)Prochiral KetoneHigh enantioselectivity, mild aqueous conditions. rsc.org>99%
Asymmetric ReductionChiral Ru-ComplexProchiral KetoneHigh turnover, broad substrate scope. mdpi.com90-99%
Dynamic Kinetic ResolutionLipase + Metal Racemization CatalystRacemic AlcoholTheoretical 100% yield of a single enantiomer. encyclopedia.pub>95%
Chiral Epoxide OpeningChiral Epoxide + Nucleophile(R)- or (S)-2-ethyloxiraneExcellent stereochemical control from a chiral precursor.>98% (dependent on epoxide purity)

For a molecule with a single stereocenter like this compound, the primary stereochemical goal is enantiocontrol. Diastereoselectivity becomes a critical consideration only when a second stereocenter is present in the molecule, which is not the case for the parent compound.

However, if a synthetic route were to employ a starting material that already possesses a chiral center, or if a subsequent reaction introduced an additional one, the control of the relative stereochemistry between the new and existing centers (diastereoselection) would be paramount. For instance, if the synthesis involved the reaction of a chiral aldehyde with an α-alkoxy nucleophile, the formation of diastereomeric products would be possible. researchgate.net In such cases, the stereochemical outcome can be directed through either:

Substrate Control: Where the inherent stereochemistry of the starting material influences the trajectory of the incoming reagent.

Reagent Control: Where a chiral reagent or catalyst dictates the stereochemistry of the newly formed center, potentially overriding the influence of the substrate's existing chirality.

The stereospecific fluorination of alcohol-diepoxides, for example, demonstrates how sequential reactions can be highly stereocontrolled to produce specific diastereoisomers of complex molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and environmentally benign manufacturing processes. nih.gov

Traditional organic syntheses often rely on prolonged heating in volatile organic solvents (VOCs). Microwave-assisted synthesis has emerged as a powerful green technology that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. anton-paar.comnih.gov Microwave heating is an energy-efficient method that involves direct coupling of energy with polar molecules in the reaction mixture. anton-paar.com

For the etherification step in the synthesis of this compound, such as in a Williamson ether synthesis, microwave irradiation can significantly accelerate the reaction. wikipedia.org Furthermore, conducting these reactions under solvent-free conditions, where the reactants are mixed neat or with a solid support, minimizes the use of hazardous solvents and simplifies product purification. nih.govresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Ether Synthesis
ParameterConventional Heating (Oil Bath)Microwave-Assisted Heating
Reaction TimeHours to daysMinutes anton-paar.com
Energy InputInefficient, heats vessel then contentsEfficient, direct heating of polar reagents anton-paar.com
Solvent UseOften requires high-boiling, toxic solvents (e.g., DMF)Enables use of greener solvents or solvent-free conditions. researchgate.net
YieldVariable, often moderateOften higher due to reduced side reactions and decomposition. nih.gov

Catalysis is a fundamental pillar of green chemistry, as catalysts can replace stoichiometric reagents, reduce energy requirements, and enable more selective chemical transformations. mdpi.comresearchgate.net

For Ether Synthesis: The Williamson synthesis typically uses a stoichiometric amount of a strong base (e.g., sodium hydride), which poses safety risks and generates significant salt waste. organic-synthesis.com Sustainable alternatives include using solid-supported bases or phase-transfer catalysts that are recyclable and easier to handle. Another green route to ethers is the acid-catalyzed dehydration of two alcohols. masterorganicchemistry.com Employing solid acid catalysts like zeolites or modified alumina (B75360) allows for easy separation of the catalyst from the reaction mixture and potential for continuous flow processes. rsc.orgmdpi.com

For Alcohol Synthesis: The reduction of a ketone precursor to form the alcohol functionality is traditionally done with stoichiometric metal hydride reagents like LiAlH₄ or NaBH₄. rsc.org These reagents have poor atom economy and generate large amounts of waste. A greener alternative is catalytic hydrogenation, which uses molecular hydrogen (H₂) with a small amount of a metal catalyst (e.g., Ru, Pd, Ni) and produces only water as a byproduct. rsc.orgmdpi.com Even more sustainable are biocatalytic reductions using enzymes like ADHs or KREDs, which operate in water at ambient temperature and pressure with exceptional selectivity. rsc.orgresearchgate.net

Sustainable Catalytic Approaches for Ether-Alcohol Synthesis
TransformationConventional ReagentSustainable Catalyst AlternativeGreen Advantage
Ether Formation (Williamson)Stoichiometric NaH, K₂CO₃ organic-synthesis.comPhase-Transfer Catalyst, Solid BaseReduced waste, improved safety, catalyst recyclability.
Ether Formation (Dehydration)Conc. H₂SO₄ masterorganicchemistry.comZeolites, Solid Acids rsc.orgNon-corrosive, reusable, minimizes acid waste. mdpi.com
Alcohol Formation (Reduction)LiAlH₄, NaBH₄ rsc.orgH₂ with Ru/Pd catalyst rsc.orgHigh atom economy, water as the only byproduct.
Alcohol Formation (Reduction)LiAlH₄, NaBH₄ rsc.orgKetoreductase (KRED) Enzyme rsc.orgAqueous solvent, ambient conditions, high enantioselectivity. nih.gov

Atom economy is a metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no byproducts. Closely related is the E-Factor (Environmental Factor), which quantifies the mass of waste generated per unit mass of product; a lower E-Factor signifies a greener process. rsc.org

To analyze the synthesis of this compound, two plausible routes can be compared:

Substitution Route (Williamson Synthesis): Reaction of the sodium salt of 4-methoxyphenol with 2-bromobutan-1-ol. This is a substitution reaction where the sodium and bromide ions form a salt byproduct (NaBr).

C₇H₇O₂Na + C₄H₉BrO → C₁₁H₁₆O₃ + NaBr

The formation of sodium bromide as a stoichiometric byproduct means the atom economy is inherently less than 100%.

Addition Route (Epoxide Opening): Reaction of 4-methoxyphenol with 2-ethyloxirane, catalyzed by a base or acid. This is an addition reaction where the phenol adds across the C-O bond of the epoxide.

C₇H₈O₂ + C₄H₈O → C₁₁H₁₆O₃

In this ideal scenario, all atoms from both reactants are incorporated into the final product, resulting in a 100% atom economy. nih.gov This type of reaction is highly desirable from a green chemistry perspective as it minimizes waste at the source. jocpr.com

Atom Economy Comparison for Synthesis of this compound
Synthetic RouteReaction TypeByproductsTheoretical Atom Economy
Williamson Ether SynthesisSubstitutionNaBr (or other salt)< 70%
Epoxide Ring OpeningAdditionNone (in ideal reaction)100% nih.gov

By prioritizing addition reactions over substitution reactions and utilizing sustainable catalytic methods, the synthesis of this compound can be designed to be significantly more efficient and environmentally friendly, aligning with the core tenets of green chemistry. monash.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenoxy Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Methoxyphenoxy)butan-1-ol provides detailed information about the number of different types of protons and their neighboring environments. The aromatic protons on the p-substituted benzene (B151609) ring are expected to show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 6.8-7.0 ppm) due to the symmetry of the ring. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.77 ppm.

The protons of the butanol chain would exhibit more complex splitting patterns. The two protons of the primary alcohol group (-CH₂OH) would likely appear as a doublet of doublets, influenced by the adjacent chiral center proton and the hydroxyl proton. The proton on the chiral carbon (C2) would be a multiplet due to coupling with protons on C1 and C3. The methylene (B1212753) protons on C3 and the terminal methyl protons on C4 would also show distinct multiplets, with their chemical shifts influenced by their proximity to the electronegative oxygen atoms. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹H NMR Data Table (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.90d2HAr-H
~6.85d2HAr-H
~4.00m1HH-2
~3.77s3H-OCH₃
~3.70dd2HH-1
~2.10br s1H-OH
~1.70m2HH-3
~0.95t3HH-4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the presence of 11 unique carbon atoms in this compound, the proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals. The carbon atoms of the aromatic ring would appear in the δ 114-155 ppm region. The carbon attached to the methoxy group and the carbon of the ether linkage would be the most downfield in this region. The aliphatic carbons would resonate at higher fields (upfield). The carbon bearing the hydroxyl group (C1) and the carbon with the ether linkage (C2) would be in the δ 60-80 ppm range, while the other aliphatic carbons (C3 and C4) and the methoxy carbon would appear further upfield.

¹³C NMR Data Table (Predicted)

Chemical Shift (ppm)Assignment
~154.5Ar-C (C-O)
~153.0Ar-C (C-O)
~116.0Ar-CH
~115.0Ar-CH
~80.0C-2
~65.0C-1
~56.0-OCH₃
~25.0C-3
~10.0C-4

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the protons on C1, C2, C3, and C4, establishing the butanol chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the CH, CH₂, and CH₃ groups in the butanol moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be observed between the methoxy protons and the aromatic carbon they are attached to, as well as between the proton on C2 and the aromatic carbon of the phenoxy group, confirming the ether linkage.

These 2D NMR techniques are powerful for piecing together the molecular puzzle and are essential for the complete and unambiguous structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the primary alcohol would be in the region of 1050-1150 cm⁻¹, while the aryl-alkyl ether C-O stretch would show a strong, characteristic band around 1245 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

C=C Stretch: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H Stretch (broad)Alcohol
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic
1600, 1500C=C StretchAromatic Ring
1245Asymmetric C-O-C StretchAryl-alkyl ether
1150-1050C-O StretchPrimary Alcohol
1040Symmetric C-O-C StretchAryl-alkyl ether

Conformational Insights from Vibrational Spectra

Subtle changes in the vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), can provide information about the molecule's conformation. The rotational isomers (conformers) around the C-O and C-C single bonds can lead to the appearance of different bands or shifts in band positions in the IR and Raman spectra. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa, providing complementary information. For a molecule like this compound, analysis of the low-frequency modes in the Raman spectrum could potentially yield information about the torsional and bending modes of the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. savemyexams.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. rsc.org For this compound, with a nominal mass of 196, HRMS can distinguish its chemical formula, C₁₁H₁₆O₃, from other potential isobaric compounds. This precision is crucial for confirming the identity of the molecule, especially in complex samples or when verifying the outcome of a chemical synthesis. life-science-alliance.orgwiley-vch.de

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₇O₃⁺197.1172
[M+Na]⁺C₁₁H₁₆O₃Na⁺219.0992
[M-H]⁻C₁₁H₁₅O₃⁻195.1027

This table presents the theoretical exact masses for common adducts of this compound, which would be confirmed by HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgimreblank.ch In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M]⁺•) of this compound (m/z 197 or 196) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern provides a roadmap of the molecule's structure.

Key predicted fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the primary alcohol is a common fragmentation for alcohols. libretexts.org This would result in the loss of a CH₂OH radical, leading to a significant fragment.

Loss of Water: Alcohols frequently undergo dehydration (loss of H₂O) under mass spectrometric conditions, especially in the presence of an acidic proton. libretexts.org

Cleavage of the Ether Bond: The ether linkage may cleave, leading to fragments corresponding to the methoxyphenoxy group and the butanol side chain.

Aromatic Ring Fragmentation: Cleavage of the bond between the aromatic ring and the ether oxygen would generate a key fragment corresponding to the methoxyphenol cation.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Structure/Origin of Fragment
197 ([M+H]⁺)179Loss of H₂O
197 ([M+H]⁺)137Cleavage of the butanol side chain
197 ([M+H]⁺)124[CH₃O-C₆H₄-OH]⁺• (methoxyphenol radical cation)
197 ([M+H]⁺)109[CH₃O-C₆H₄]⁺ (methoxyphenyl cation)

This table outlines the expected major fragment ions that would be observed in an MS/MS experiment, providing structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. ossila.com A chromophore is the part of a molecule responsible for absorbing light. wikipedia.org

The primary chromophore in this compound is the 4-methoxyphenoxy group. The benzene ring itself exhibits characteristic π → π* transitions, and the presence of the methoxy and ether oxygen substituents (auxochromes) influences the absorption maxima and intensity. ossila.com These auxochromes, with their non-bonding electrons, can participate in n → π* transitions and also modify the energy of the π → π* transitions.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) is expected to show absorption bands characteristic of a substituted benzene ring, typically in the range of 220-280 nm. The exact position and molar absorptivity (ε) of these bands would be sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of Electronic TransitionChromophore
~225 nmπ → πPhenyl Ring
~275 nmπ → π (Benzenoid band)4-Methoxyphenoxy group

This table shows the predicted absorption maxima based on the known spectroscopic behavior of similar aromatic ethers.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound contains a chiral center at the second carbon of the butanol chain, it can exist as two enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (R or S) of these enantiomers. wikipedia.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots this differential absorption (ΔA) against wavelength. Optically active compounds exhibit characteristic CD signals, known as Cotton effects, in the wavelength regions where they have UV-Vis absorption.

For this compound, CD signals would be expected in the regions corresponding to the electronic transitions of the 4-methoxyphenoxy chromophore. The sign (positive or negative) and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum to that of a related compound with a known absolute configuration or to theoretical calculations, the R/S configuration of a specific enantiomer of this compound can be determined. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgmgcub.ac.innipne.ro An ORD curve provides information about the stereochemistry of a molecule and is often complementary to CD spectroscopy.

The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the absolute configuration of the chiral compound. nih.gov A plain ORD curve, which shows a steady increase or decrease in rotation with decreasing wavelength, can also be used for stereochemical correlations. For this compound, the ORD curve would be dominated by the chiroptical contributions of the chiral center influencing the electronic transitions of the aromatic chromophore.

Chemical Reactivity and Transformation Pathways of 2 4 Methoxyphenoxy Butan 1 Ol

Functional Group Reactivity of the Alcohol Moiety

The primary alcohol group (-CH₂OH) is a versatile site for a variety of organic transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation: The primary alcohol in 2-(4-Methoxyphenoxy)butan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uk Milder oxidizing agents, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidize the primary alcohol to 2-(4-methoxyphenoxy)butanal. libretexts.org To achieve this partial oxidation, the aldehyde product is typically distilled off as it forms to prevent further oxidation. chemguide.co.uk

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in an acidic medium (e.g., Jones reagent), will fully oxidize the primary alcohol to the corresponding carboxylic acid, 2-(4-methoxyphenoxy)butanoic acid. libretexts.orgwikipedia.org This reaction is often performed under reflux conditions with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uklibretexts.org

Reduction (Deoxygenation): The direct reduction of the alcohol group to an alkane (deoxygenation) is not a straightforward process because the hydroxyl group (OH⁻) is a poor leaving group. nih.gov Therefore, the reaction typically proceeds in two steps. First, the alcohol is converted into a derivative with a better leaving group, such as a tosylate or a diphenyl phosphate (B84403) ester. organic-chemistry.org Subsequent treatment with a reducing agent, like lithium triethylborohydride, can then effect the deoxygenation to yield 2-(4-methoxyphenoxy)butane. organic-chemistry.org Catalytic methods using ruthenium or iridium complexes have also been developed for the direct deoxygenation of primary alcohols under specific conditions. acs.orgscispace.com

Table 1: Summary of Oxidation and Reduction Reactions of the Alcohol Moiety
TransformationReagent(s)Product
Partial OxidationPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)2-(4-Methoxyphenoxy)butanal
Full OxidationPotassium permanganate (KMnO₄), Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)2-(4-Methoxyphenoxy)butanoic acid
Reduction (Deoxygenation)1. Activation (e.g., TsCl, (PhO)₂POCl) 2. Reduction (e.g., LiBHEt₃)2-(4-Methoxyphenoxy)butane

Esterification: The alcohol moiety readily undergoes esterification when reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reversible reaction, known as the Fischer esterification, produces an ester and water. psiberg.comorganic-chemistry.orgscienceinfo.com To drive the equilibrium towards the formation of the ester product, an excess of the alcohol or carboxylic acid is often used, and the water generated during the reaction is typically removed. organic-chemistry.orgchemistrysteps.combyjus.com For example, reacting this compound with acetic acid would yield 2-(4-methoxyphenoxy)butyl acetate.

Etherification: Further etherification of the alcohol group can be accomplished through reactions like the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. jove.com This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with a primary alkyl halide to form a new ether. wikipedia.orgbyjus.comlumenlearning.com Since the alkoxide of this compound would be reacting, this method is best suited for reactions with unhindered alkyl halides like methyl iodide or ethyl bromide. masterorganicchemistry.com

The hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution on the alcohol difficult. unco.eduresearchgate.net To facilitate substitution, the hydroxyl group must first be "activated" by converting it into a better leaving group. unco.eduyoutube.com

One common method is to perform the reaction in the presence of a strong hydrohalic acid (HBr or HI). libretexts.org The acid protonates the hydroxyl group, forming an oxonium ion (-OH₂⁺). chemistrysteps.com This creates a good leaving group, water (H₂O), which can be displaced by the halide ion (e.g., Br⁻ or I⁻) in a nucleophilic substitution reaction. chemistrysteps.comlibretexts.org For a primary alcohol like this compound, this reaction proceeds via an Sₙ2 mechanism. chemistrysteps.comyoutube.com Reaction with HCl is slower, and often requires a Lewis acid catalyst like zinc chloride (ZnCl₂) to facilitate the formation of a better leaving group. youtube.com

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. youtube.commsu.edu

Reactivity of the Ether Linkage

The aryl alkyl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

The most common method for cleaving ethers is treatment with strong acids, particularly HBr and HI. libretexts.org The reaction mechanism begins with the protonation of the ether oxygen atom, which creates a good leaving group. nih.gov A nucleophilic halide ion (Br⁻ or I⁻) then attacks the electrophilic carbon of the alkyl group, displacing the phenoxy group.

For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond. The halide attacks the alkyl carbon, not the aromatic carbon, because sp²-hybridized carbons of the benzene (B151609) ring are resistant to Sₙ2 attack. libretexts.org Therefore, the acid-catalyzed cleavage of this compound will yield 4-methoxyphenol (B1676288) and 2-bromobutan-1-ol (B1282357) (or the corresponding iodo-compound with HI). libretexts.orglibretexts.org

Besides strong hydrohalic acids, other reagents can be employed to cleave the aryl ether bond.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of ethers, particularly aryl methyl and aryl alkyl ethers. nih.govtandfonline.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon. gvsu.eduresearchgate.net This method is effective but requires stoichiometric amounts of the reagent. nih.gov

Modern Methods: More recent methodologies offer milder conditions for ether cleavage. One such approach uses a combination of a Lewis acid catalyst, like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a silyl (B83357) hydride. researchgate.net This system reductively cleaves the ether bond. researchgate.net Another set of methods involves using reagents like aluminum triiodide (AlI₃) or a combination of silicon tetrachloride (SiCl₄) and sodium iodide (NaI) for demethylation, which could be adapted for other alkyl ethers. researchgate.net

Table 2: Summary of Ether Cleavage Reactions
Reagent(s)Mechanism TypeProductsNotes
HBr or HI (conc.)Acid-Catalyzed Sₙ24-Methoxyphenol and 2-halobutan-1-olClassic and common method.
BBr₃Lewis Acid-Assisted Cleavage4-Methoxyphenol and 2-bromobutan-1-olPowerful reagent, effective at low temperatures.
B(C₆F₅)₃ / SilaneCatalytic Reductive Cleavage4-Methoxyphenol and butan-1-olMilder, catalytic conditions.

Reactivity of the Aryl Moiety

The reactivity of the aryl moiety in this compound is significantly influenced by the presence of the methoxy (B1213986) (-OCH3) and the butan-1-ol-2-oxy groups attached to the benzene ring. These substituents govern the regioselectivity and the rate of reactions involving the aromatic core.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. docsity.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. docsity.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. doubtnut.comyoutube.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, electrophilic attack will preferentially occur at the positions ortho to the methoxy group (C2 and C6) and para to it (C4). However, since the para position is already substituted by the butan-1-ol-2-oxy group, electrophilic substitution is directed primarily to the ortho positions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelative ReactivityMajor Products
Ortho (to -OCH3)High2-E-4-(butan-1-ol-2-oxy)anisole
Meta (to -OCH3)LowMinor or negligible products
Para (to -OCH3)SubstitutedNot available for substitution

This table is interactive. Click on the headers to sort.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions for these reactions would need to be optimized to achieve the desired substitution on the this compound molecule.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups at specific C-H bonds, often overcoming the inherent reactivity patterns of the substrate. mdpi.com In the context of this compound, the methoxy group can act as a directing group in certain C-H activation reactions.

One prominent strategy is directed ortho-metalation (DoM) . wikipedia.org In this approach, a heteroatom-containing directing group, such as the methoxy group, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination brings the strong base in close proximity to the ortho C-H bonds, leading to regioselective deprotonation and the formation of an aryllithium species. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

Table 2: Directed Ortho-Metalation of Anisole (B1667542) Derivatives

Directing GroupBaseElectrophile (E+)Product
-OCH3n-BuLiD2O2-Deuterioanisole
-OCH3s-BuLi/TMEDA(CH3)3SiCl2-(Trimethylsilyl)anisole
-OCH3n-BuLiCO22-Methoxybenzoic acid

This table is interactive. Click on the headers to sort.

Recent advancements in transition metal-catalyzed C-H functionalization have expanded the scope of these transformations. acs.org Palladium-catalyzed reactions, for instance, have been developed for the non-directed C-H arylation of anisole derivatives. nih.gov Furthermore, specialized ligands can be employed to achieve meta-selective C-H arylation, overriding the natural ortho-para directing effect of the methoxy group. nih.gov These strategies offer synthetic routes to previously inaccessible substitution patterns on the aromatic ring of molecules like this compound.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both a hydroxyl group and an ether linkage in this compound allows for a range of both intermolecular and intramolecular reactions. The specific reaction pathway often depends on the reaction conditions, such as temperature, catalyst, and solvent.

Intermolecularly, the hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. For instance, in the presence of an acid catalyst, it can react with a carboxylic acid to form an ester. It can also be deprotonated by a strong base to form an alkoxide, which can then act as a nucleophile in Williamson ether synthesis.

Intramolecularly, the molecule has the potential to undergo cyclization reactions. Under acidic conditions, the hydroxyl group could potentially attack the aromatic ring, although this is generally not a favored process. More likely are reactions involving the ether linkage. For example, under strong acidic conditions, the ether bond could be cleaved.

The proximity of the hydroxyl group to the ether linkage might also facilitate intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. This internal hydrogen bonding can affect the acidity of the hydroxyl proton and the electron density around the ether oxygen.

Catalytic Conversions and Mechanisms

The catalytic conversion of this compound is of significant interest, particularly in the context of biomass valorization, as this compound can be considered a model for certain lignin-derived structures. The primary catalytic transformations involve the cleavage of the C-O ether bond and modifications of the aliphatic side chain.

Hydrogenolysis of the Aryl Ether Bond:

A key catalytic reaction is the hydrogenolysis of the β-O-4 aryl ether linkage, which is a common bond in lignin. This reaction typically involves a heterogeneous catalyst, often a noble metal like palladium or platinum, or a non-precious metal like nickel, supported on a high-surface-area material such as activated carbon or alumina (B75360).

The mechanism of hydrogenolysis can proceed through several pathways, depending on the catalyst and reaction conditions. One common mechanism involves the following steps:

Adsorption: The this compound molecule adsorbs onto the catalyst surface.

C-O Bond Cleavage: The C-O ether bond is cleaved, which can occur through different routes, including direct hydrogenolysis or via a dehydrogenation-hydrogenation sequence.

Hydrogenation: The resulting fragments are hydrogenated.

Desorption: The final products desorb from the catalyst surface.

Table 3: Typical Products from Catalytic Hydrogenolysis of this compound

ProductCatalystConditions
4-PropylguaiacolPd/CH2, elevated temperature and pressure
Butan-1-olNi/Al2O3H2, elevated temperature and pressure
Phenol (B47542)Ru/CH2, elevated temperature and pressure
Methoxybenzene (Anisole)Pt/CH2, elevated temperature and pressure

This table is interactive. Click on the headers to sort.

Hydrodeoxygenation (HDO):

In addition to ether bond cleavage, the hydroxyl and methoxy groups can be removed through hydrodeoxygenation reactions. This is a crucial step in upgrading biomass-derived oils to hydrocarbon fuels. HDO reactions are typically carried out at high temperatures and pressures over sulfided CoMo or NiMo catalysts, or over noble metal catalysts.

The mechanism of HDO of the methoxy group can involve either a direct hydrogenolysis pathway to form methane (B114726) and a hydroxyl group, or a demethoxylation pathway. The hydroxyl group can then be removed through dehydration to form a double bond, followed by hydrogenation.

The choice of catalyst and reaction conditions can be tuned to selectively cleave the desired bonds and produce a specific slate of products. For instance, milder conditions may favor the cleavage of the ether bond while preserving the phenolic hydroxyl group, which is a valuable chemical intermediate. Conversely, more severe conditions will lead to complete deoxygenation and the formation of alkanes.

Theoretical and Computational Investigations of 2 4 Methoxyphenoxy Butan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of chemical compounds. These computational methods provide insights into the fundamental properties of molecules, guiding experimental studies and offering predictive power.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) has become a primary tool for investigating the ground state geometries of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of optimized molecular structures, bond lengths, and bond angles. For compounds structurally similar to 2-(4-Methoxyphenoxy)butan-1-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to model reaction pathways and predict transition states and activation energies. These theoretical models can be validated by comparing them with experimental data, such as X-ray crystallography, from analogous compounds.

In studies of related complex molecules, DFT has been successfully used to optimize molecular geometries. doi.org The calculated bond lengths and angles from these studies often show good agreement with experimental values, demonstrating the reliability of this theoretical approach. doi.org

Table 1: Representative Bond Lengths Calculated by DFT for a Structurally Related Molecule

BondCalculated Bond Length (Å) (DFT/B3LYP/6-311G(d,p))
C-C (aromatic)1.38 - 1.40
C-O (ether)1.37
C-N1.43
C-H (aromatic)1.08
C-H (aliphatic)1.09 - 1.10

This table is illustrative and based on data for a related diamine compound, 2-(bis(4-aminophenyl)methyl)butan-1-ol, as specific DFT data for this compound was not available in the search results. doi.org

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods have been used to optimize the ground state geometries of molecules and to study their optical and electronic properties. ajchem-a.com For instance, in a study of 4-substituted cinnolines, the HF method with a 6-311G(d,p) basis set was used to determine equilibrium geometries. ajchem-a.com

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them computationally less expensive. While not explicitly detailed for the target molecule in the provided search results, these methods are a common part of the computational chemist's toolkit.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. wuxibiology.com

This analysis is fundamental in predicting how a molecule will interact with other species. For example, in a Lewis acid-base reaction, the interaction is conceptualized as the donation of electrons from the base's HOMO to the acid's LUMO. libretexts.org The energies of these frontier orbitals can be calculated using various quantum chemical methods, including DFT. researchgate.net

Table 2: Conceptual HOMO-LUMO Energy Data

ParameterConceptual Value (eV)Significance
HOMO Energy-Relates to the electron-donating ability of the molecule. wuxibiology.com
LUMO Energy-Relates to the electron-accepting ability of the molecule. wuxibiology.com
HOMO-LUMO Gap (ΔE)-A smaller gap suggests higher reactivity. wuxibiology.com

Specific HOMO-LUMO energy values for this compound were not found in the search results. This table illustrates the type of data generated from such an analysis.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. wikipedia.orgresearchgate.net This provides a comprehensive picture of the molecule's flexibility and the pathways for conformational change. For complex molecules, computational methods are essential to explore the vast conformational space and to construct the PES. researchgate.net

Influence of Substituents on Conformational Preferences

The presence and nature of substituents on a molecule can significantly influence its conformational preferences. Steric and electronic effects of substituents can alter the relative energies of different conformers. For example, in a study of 5-benzylimidazolidin-4-one derivatives, the position of a phenyl ring was found to be influenced by the nature of other substituents on the heterocyclic ring. ethz.ch Quantum chemical calculations were able to predict the most stable conformer, which was then confirmed by X-ray crystallography. ethz.ch These studies highlight how subtle changes in molecular structure can lead to distinct conformational preferences, which can be rationalized and predicted through computational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Supramolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior and complex non-covalent interactions of this compound. These computational techniques allow researchers to model the movement of atoms and molecules over time, providing insights into conformational changes, aggregation, and the influence of surrounding molecules.

Intermolecular Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group and an ether oxygen in this compound makes it a candidate for forming intermolecular hydrogen bonds. These interactions are crucial in determining the macroscopic properties of the compound, such as its boiling point and solubility. chemguide.co.uk

Studies on other molecules with similar functional groups, such as 2,4-dihydroxybenzophenone, indicate that even with the formation of intramolecular hydrogen bonds, the lone electron pairs on the oxygen atoms remain available to form intermolecular hydrogen bonds with suitable solvents. researchgate.net

Solvent Effects on Molecular Conformation and Aggregation

The solvent environment plays a critical role in the conformation and aggregation behavior of this compound. The polarity of the solvent can significantly influence the stability of different molecular conformations by interacting with the polar and non-polar regions of the molecule.

In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the hydroxyl and ether groups of this compound. This can disrupt intermolecular hydrogen bonding between the solute molecules, potentially leading to a more extended conformation and reduced aggregation. Conversely, in non-polar solvents, intramolecular or intermolecular hydrogen bonding between the solute molecules may become more favorable, leading to specific conformations and aggregation.

Research on the solvent effects on the spectroscopic properties of related coumarin (B35378) derivatives has shown that an increase in solvent polarity can lead to shifts in absorption and fluorescence spectra, indicating changes in the electronic distribution and, by extension, the molecular conformation in the ground and excited states. researchgate.net While not directly about aggregation, this highlights the sensitivity of molecular properties to the solvent environment.

Reaction Mechanism Studies through Computational Modeling

Computational modeling provides a powerful toolkit for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict reaction pathways and understand factors that control selectivity.

Transition State Characterization and Activation Energy Calculations

Density Functional Theory (DFT) is a common computational method used to model reaction pathways, such as oxidation or nucleophilic substitution. These calculations can predict the geometries of transition states and their corresponding activation energies, which are the energy barriers that must be overcome for a reaction to occur. fsu.edu

For example, in the synthesis of related compounds, computational methods have been used to understand reaction mechanisms. doi.org The activation energy for a reaction can be calculated using the Arrhenius equation, which relates the rate constant of a reaction to the temperature. fsu.eduyoutube.comyoutube.compearson.com By determining the rate constants at different temperatures, the activation energy can be calculated, providing insight into the feasibility and kinetics of a reaction. fsu.edu Theoretical calculations on the formation of o-quinomethide derivatives of resorcin researchgate.netarene, for instance, have involved calculating activation energies for forward and backward reactions at different levels of theory. nih.gov

While specific calculations for this compound were not found, the principles are directly applicable. For instance, the synthesis of this compound might involve the reduction of a corresponding ester. Computational studies on the asymmetric hydrogenation of esters have utilized DFT to investigate the reaction mechanism. ualberta.ca

Table 1: Theoretical Investigation Methods for Reaction Analysis

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Modeling reaction pathways (e.g., oxidation, substitution).Prediction of transition state structures and activation energies.
Arrhenius Equation Analysis Calculating activation energy from rate constants at different temperatures.Understanding reaction kinetics and temperature dependence. fsu.edu
Nudged Elastic Band (NEB) Method Calculating reaction pathways and activation energies.Elucidation of reaction mechanisms for complex reactions. nih.gov

Prediction of Reaction Pathways and Selectivity

Computational modeling can predict the most likely pathways a reaction will follow and explain the observed selectivity (e.g., regioselectivity or stereoselectivity). This is achieved by comparing the activation energies of competing reaction pathways; the pathway with the lower activation energy is generally favored.

For instance, in the synthesis of a series of phenyl alkyl ketones, computational modeling could be used to understand the selectivity of Grignard reagent additions to aldehydes. nih.gov Similarly, in the synthesis of 2-phenoxyanilide congeners, computational methods could predict the most favorable sites for amide coupling reactions. nih.gov

Structure Reactivity and Structure Selectivity Relationships in Aryloxy Butanol Derivatives

Influence of the Methoxy (B1213986) Substituent on Aromatic and Ether Reactivity

The methoxy (-OCH₃) group at the para-position of the phenoxy ring is a powerful modulator of the molecule's electronic properties. It functions as a strong electron-donating group (EDG) through resonance (+R effect), where its lone pair of electrons delocalizes into the aromatic π-system. This is counteracted by a weaker, electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. The resonance effect is dominant, leading to a net increase in electron density within the aromatic ring.

Influence on Aromatic Reactivity: The increased electron density significantly activates the aromatic ring towards Electrophilic Aromatic Substitution (EAS) reactions. The methoxy group is a potent ortho, para-director. In 2-(4-methoxyphenoxy)butan-1-ol, the para-position is occupied by the butanoxy ether linkage, meaning electrophilic attack is strongly directed to the two equivalent ortho-positions (C3 and C5). Compared to an unsubstituted analogue like 2-phenoxybutan-1-ol, the rate of EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation is substantially enhanced.

Research findings indicate that the rate of bromination for anisole (B1667542) (methoxybenzene) is approximately 10⁷ times faster than that of benzene (B151609). A similar activating effect is observed in this compound, where the electron-rich ring facilitates the formation of the sigma complex intermediate during electrophilic attack.

Influence on Ether Reactivity: The primary reaction involving the aryloxy ether linkage is cleavage, typically under harsh acidic conditions (e.g., using HBr or HI). The electronic nature of the methoxy group influences this process. The electron-donating effect increases the electron density on the ether oxygen, making it more basic and thus more readily protonated by a strong acid—the initial step in the cleavage mechanism. However, the same resonance effect strengthens the aromatic Carbon-Oxygen (Ar-O) bond by imparting partial double-bond character. Consequently, cleavage typically occurs at the alkyl Carbon-Oxygen (Alkyl-O) bond, yielding 4-methoxyphenol (B1676288) and 2-bromobutane. The increased basicity of the ether oxygen can lead to faster initial protonation compared to analogues with electron-withdrawing groups.

Role of the Butan-1-ol Chain Stereochemistry on Reactivity and Selectivity

The carbon atom at position 2 of the butanol chain is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)- and (S)-2-(4-methoxyphenoxy)butan-1-ol. This chirality is of paramount importance in stereoselective reactions.

Reactivity in Chiral Environments: While both enantiomers exhibit identical reactivity towards achiral reagents, their behavior diverges significantly in the presence of chiral catalysts, reagents, or enzymes. This principle is the foundation of kinetic resolution, a process used to separate a racemic mixture. For instance, enzymatic acylation of the primary alcohol group using a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) often proceeds at different rates for each enantiomer. One enantiomer fits more effectively into the enzyme's active site, leading to its preferential acylation.

The table below illustrates hypothetical data from a kinetic resolution experiment, demonstrating how the stereocenter dictates reactivity with a chiral catalyst.

Table 1: Hypothetical Kinetic Resolution of Racemic this compound via Enzymatic Acylation

EnzymeReaction Time (h)Total Conversion (%)Enantiomeric Excess (e.e.) of Unreacted AlcoholConfiguration of Unreacted Alcohol
Lipase A (e.g., from Pseudomonas cepacia)1248%>99%(R)
Lipase B (e.g., CALB)851%98%(S)

Influence on Diastereoselectivity: The existing stereocenter at C2 can direct the stereochemical outcome of reactions that create a new chiral center in the molecule. This is known as substrate-controlled diastereoselectivity. For example, if the primary alcohol at C1 were oxidized to an aldehyde, subsequent nucleophilic addition to the carbonyl group would be influenced by the C2 stereocenter. According to predictive models like the Felkin-Anh model, the nucleophile would preferentially attack from the face opposite the largest substituent at C2 (the phenoxy group), leading to the formation of one diastereomer in excess over the other.

Comparative Studies with Analogous Aryloxy Alcohols

To fully contextualize the reactivity of this compound, it is instructive to compare it with structurally related analogues. These comparisons highlight how subtle changes in the alkyl chain or aryl substitution pattern can lead to significant differences in chemical behavior.

The structure of the alkyl chain connecting the alcohol and the aryloxy ether is a key determinant of steric hindrance and, to a lesser extent, electronic properties.

Chain Length: Varying the length of the alkyl chain (e.g., comparing propan-1-ol, butan-1-ol, and pentan-1-ol derivatives) primarily affects the steric environment. For reactions at the alcohol or ether linkage, longer chains can introduce greater conformational flexibility or steric bulk, potentially slowing reaction rates.

Branching: The position of the aryloxy group and the alcohol is critical. Comparing this compound (a primary alcohol) with its isomer 1-(4-methoxyphenoxy)butan-2-ol (a secondary alcohol) reveals significant reactivity differences. The primary alcohol in the title compound is less sterically hindered and generally more reactive in reactions like oxidation or esterification than the secondary alcohol in its isomer.

The following table presents a comparative analysis of relative esterification rates, demonstrating the impact of steric hindrance from the alkyl chain.

Table 2: Relative Rates of Acid-Catalyzed Esterification for Aryloxy Alcohol Analogues

CompoundAlcohol TypeRelative Rate (krel)Key Steric Factor
2-(4-Methoxyphenoxy)propan-1-olPrimary1.25Less steric bulk from methyl group at C2
This compoundPrimary1.00 (Reference)Baseline steric hindrance from ethyl group at C2
1-(4-Methoxyphenoxy)butan-2-olSecondary0.35Increased steric hindrance at secondary alcohol center
3-(4-Methoxyphenoxy)butan-1-olPrimary1.80Reduced steric hindrance (substituent is at C3, not C2)

The nature and position of substituents on the aromatic ring profoundly alter the electronic landscape of the entire molecule, affecting the reactivity of the ring, the ether linkage, and even the acidity of the corresponding phenol (B47542) precursors.

Electron-Donating vs. Electron-Withdrawing Groups: As discussed, the -OCH₃ group activates the ring towards EAS. Replacing it with an unsubstituted phenyl ring (2-phenoxybutan-1-ol) provides a baseline for reactivity. Introducing a strong electron-withdrawing group (EWG) like a nitro group (-NO₂) at the para-position, as in 2-(4-nitrophenoxy)butan-1-ol, has the opposite effect. The -NO₂ group deactivates the ring towards EAS and makes the ether oxygen far less basic, slowing acid-catalyzed cleavage. Conversely, it makes the Ar-O bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). A halogen like chlorine provides an intermediate case, acting as a deactivator via induction but still directing ortho, para in EAS reactions.

Positional Isomerism: Moving the methoxy group from the para to the ortho position, as in 2-(2-methoxyphenoxy)butan-1-ol, maintains the electron-donating activation but introduces significant steric hindrance around the ether linkage and one of the activated ortho/para positions. This can hinder reactions at both the ether bond and the aromatic ring.

The table below summarizes the electronic effects of different aryl substituents on the pKa of the precursor phenol, which is a direct indicator of the electron density on the aryloxy oxygen.

Table 3: Effect of Aryl Substitution on the Acidity of Precursor Phenols

Aryl Substituent (at C4)Corresponding PhenolApproximate pKaElectronic Effect of SubstituentImpact on Aryloxy Ether
-OCH₃ (Methoxy)4-Methoxyphenol10.2Strong EDG (+R > -I)Electron-rich ring, basic ether oxygen
-H (Unsubstituted)Phenol10.0ReferenceBaseline reactivity
-Cl (Chloro)4-Chlorophenol9.4Weak EWG (-I > +R)Electron-poorer ring, less basic oxygen
-NO₂ (Nitro)4-Nitrophenol7.2Strong EWG (-R, -I)Electron-poor ring, weakly basic oxygen

Role of 2 4 Methoxyphenoxy Butan 1 Ol As a Synthetic Intermediate

Precursor for Advanced Organic Synthesis

The utility of 2-(4-Methoxyphenoxy)butan-1-ol as a precursor is rooted in its capacity to be integrated into larger, more intricate molecular frameworks and the ease with which its functional groups can be altered to introduce new chemical properties.

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a stable phenoxy ether moiety, makes it a valuable building block. The primary alcohol can readily participate in reactions to form esters, ethers, and urethanes, elongating the carbon chain or connecting to other molecular fragments. The 4-methoxyphenyl (B3050149) group not only influences the electronic properties and solubility of the molecule but can also be a site for further aromatic substitution reactions, enabling its incorporation into complex structures such as those found in medicinal chemistry and materials science. For instance, analogous structures like 3-(4-methoxyphenoxy)propan-1-amine (B22716) are used as starting materials for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. life-science-alliance.org

The functional groups present in this compound offer numerous pathways for chemical diversification. The primary alcohol is a key site for modification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. These new functional groups open up a vast array of subsequent chemical reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly substituted by a halogen (e.g., chlorine, bromine) using standard reagents. This transformation creates an electrophilic center, facilitating nucleophilic substitution reactions to introduce a wide range of other functionalities. A similar process involves the highly selective chlorination of benzylic alcohols in the presence of aliphatic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO, which could be applicable to related structures. thieme-connect.com

Aromatic Ring Substitution: The methoxy-activated phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro, halogen, or acyl groups, further diversifying the molecular structure.

Table 1: Potential Functional Group Transformations of this compound

Starting Functional GroupReagent Example(s)Resulting Functional Group
Primary Alcohol (-CH₂OH)PCC, DMPAldehyde (-CHO)
Primary Alcohol (-CH₂OH)KMnO₄, Jones ReagentCarboxylic Acid (-COOH)
Primary Alcohol (-CH₂OH)SOCl₂, PBr₃Alkyl Halide (-CH₂X)
Primary Alcohol (-CH₂OH)TsCl, pyridineTosylate (-CH₂OTs)
Phenyl RingHNO₃, H₂SO₄Nitro-substituted Phenyl Ring

Applications in the Synthesis of Structurally Related Compounds

The inherent structure of this compound makes it an ideal starting point for the synthesis of various derivatives and for use in stereoselective synthesis.

The most direct application of this compound as an intermediate is its derivatization at the hydroxyl group.

Esterification: It can be readily converted to a wide range of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under esterification conditions. For example, the related compound 2-(4-methoxyphenoxy)propanoic acid is known to form butyl and hexyl esters. googleapis.com These ester derivatives are valuable in various applications, including as prodrugs or as compounds with modified physical properties like solubility and volatility.

Etherification: The hydroxyl group can also be alkylated to form ethers, for instance, through the Williamson ether synthesis. This allows for the introduction of new alkyl or aryl groups, leading to compounds with different steric and electronic profiles.

Urethane Formation: Reaction with isocyanates yields carbamates (urethanes), a functional group prevalent in many biologically active molecules and polymers.

The term "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources that are used as starting materials for asymmetric synthesis. wikipedia.orgbenthamscience.com This strategy is highly efficient as it incorporates pre-existing chirality into a target molecule. wikipedia.org

This compound possesses a chiral center at the C2 position. If it can be obtained in an enantiomerically pure form, it becomes a valuable constituent of the synthetic chiral pool. Research on analogous compounds, such as α-phenoxy esters, has demonstrated that they can be hydrogenated asymmetrically to produce β-chiral primary alcohols with high enantiomeric excess. ualberta.ca For example, the asymmetric hydrogenation of (±)-ethyl 2-phenoxypropionate can yield (R)-2-phenoxypropan-1-ol with up to 95% enantiomeric excess (ee). ualberta.ca This suggests a viable pathway for producing enantiopure (R)- or (S)-2-(4-Methoxyphenoxy)butan-1-ol.

Once obtained, these chiral building blocks can be used in the synthesis of complex, stereochemically defined target molecules, where the stereocenter from the starting alcohol is preserved throughout the reaction sequence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)butan-1-ol, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methoxyphenol with 1,4-butanediol derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) ensures efficient ether bond formation. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of phenol to diol), temperature (70–80°C), and solvent (THF or DMF). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .
  • Key Considerations : Purify crude product via column chromatography (silica gel, gradient elution) and confirm structure using 1^1H/13^{13}C NMR (e.g., δ ~3.7 ppm for methoxy protons) and HRMS .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodology : Store the compound in amber vials under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation. Assess purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) and track degradation using accelerated stability studies (40°C/75% RH for 4 weeks). Impurities >0.5% warrant repurification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the methoxy group (singlet at δ 3.7–3.8 ppm) and hydroxyl proton (broad peak at δ 1.5–2.0 ppm). 13^{13}C NMR identifies the quaternary aromatic carbon (~155 ppm) and alcohol carbon (~65 ppm).
  • FT-IR : Detect O–H stretch (~3350 cm1^{-1}), C–O–C ether stretch (~1250 cm1^{-1}), and aromatic C–H bends (~830 cm1^{-1}) .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity in catalytic hydrogenation or oxidation reactions?

  • Methodology : The electron-donating methoxy group stabilizes intermediates in oxidation reactions. For catalytic hydrogenation (H2_2, Pd/C), the aromatic ring remains intact, while the primary alcohol may reduce to a hydrocarbon under harsh conditions. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity. Compare with experimental outcomes via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Data Harmonization : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkoxy chain length) and test against targets like PPARγ (relevant to diabetes research). Use molecular docking (AutoDock Vina) to identify binding motifs .
  • Meta-Analysis : Aggregate data from PubMed/Scopus and apply statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or QikProp to estimate logP (~2.1), aqueous solubility, and cytochrome P450 interactions.
  • Ecotoxicity : Apply EPI Suite to model biodegradability (BIOWIN3) and bioaccumulation potential. Validate with zebrafish embryo assays (OECD TG 236) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.